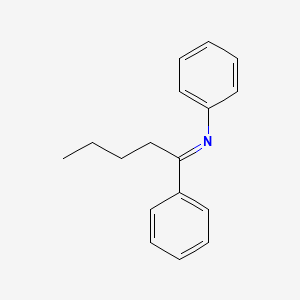

Benzenamine, N-(1-phenylpentylidene)-

Description

Benzenamine, N-(1-phenylpentylidene)- is an imine derivative of aniline, where the amino group is substituted with a 1-phenylpentylidene moiety. This compound features a pentylidene chain (five-carbon alkylidene group) attached to a phenyl ring, forming a conjugated C=N bond. Below, we systematically compare this compound with similar derivatives based on molecular structure, physicochemical properties, and functional roles.

Properties

CAS No. |

77821-54-6 |

|---|---|

Molecular Formula |

C17H19N |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

N,1-diphenylpentan-1-imine |

InChI |

InChI=1S/C17H19N/c1-2-3-14-17(15-10-6-4-7-11-15)18-16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |

InChI Key |

QYVHSPIJUZTREV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=NC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(1-phenylpentylidene)- typically involves the reaction of benzenamine (aniline) with a suitable aldehyde or ketone. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine (Schiff base) linkage. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.

Industrial Production Methods

Industrial production of Benzenamine, N-(1-phenylpentylidene)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(1-phenylpentylidene)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the imine group back to the amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for electrophilic substitution reactions.

Major Products Formed

Oxidation: Nitrobenzenamine derivatives.

Reduction: Benzenamine derivatives.

Substitution: Halogenated or nitrated benzenamine derivatives.

Scientific Research Applications

Benzenamine, N-(1-phenylpentylidene)- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Benzenamine, N-(1-phenylpentylidene)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Bond Length and Conjugation Effects

The C=N bond length in imines is a critical indicator of electronic conjugation. For Benzenamine, N-(1-phenylethylidene)- (a shorter-chain analog), the C=N bond measures 1.292 Å , comparable to other imines:

The consistency in bond lengths suggests that substituents minimally perturb the imine’s electronic structure.

Molecular Weight and Substituent Effects

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Benzenamine, N-(1-phenylpentylidene)- | C17H19N* | 237.34* | Pentylidene chain, phenyl |

| Benzenamine, N-(1-phenylethylidene)- | C14H13N | 195.26 | Ethylidene chain, phenyl |

| Benzenamine, 3-methyl-N-(1-phenylethylidene)- | C15H15N | 209.29 | Ethylidene, 3-methylphenyl |

| N-Benzylidenebenzylamine | C13H11N | 181.24 | Benzylidene group |

*Inferred based on structural analogy.

Longer alkylidene chains (e.g., pentylidene vs. ethylidene) increase molecular weight and hydrophobicity, which may elevate LogP values (indicative of lipophilicity). For example, a methoxy-substituted analog () has a LogP of 3.84 , suggesting that the pentylidene variant could exhibit even higher lipophilicity, enhancing membrane permeability in biological systems.

Functional and Application-Based Comparisons

Pharmacological Activity

- Antifungal Agents: Substituted Benzenamines () exhibit activity against Candida and Aspergillus species, with MIC values as low as 1.62 µg/mL. Electron-withdrawing groups (e.g., -NO₂, -Cl) at the para-position enhance potency. The pentylidene chain’s hydrophobicity could improve bioavailability but may reduce solubility in aqueous media.

- Antioxidants : Octylated diphenylamines () are used in rubber products. Linear chains (e.g., pentylidene) might offer less steric protection compared to branched analogs, affecting antioxidant efficacy.

Research Findings and Trends

Structure-Activity Relationships (SAR)

- Chain Length : Longer chains increase lipophilicity (↑ LogP) but may reduce intermolecular interactions in solid-state applications.

- Substituent Position: Para-substituents (e.g., -OCH₃, -CH₃) modulate electronic effects, altering redox potentials in electrochemical applications ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.